

The Discovery and History of 10-Formyltetrahydrofolic Acid: A Technical Guide

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Compound of Interest

Compound Name: 10-Formyltetrahydrofolic acid

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Abstract

10-Formyltetrahydrofolic acid (10-CHO-THF) is a pivotal intermediate in one-carbon metabolism, playing an essential role in the de novo biosynthesis of purines and the formylation of methionyl-tRNA.[1][2] Its discovery and subsequent investigation have been crucial to understanding folate metabolism and have paved the way for the development of therapeutic agents targeting this pathway. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 10-CHO-THF, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The journey of **10-formyltetrahydrofolic acid** is intricately linked with the broader exploration of folic acid and its derivatives in the mid-20th century.

A foundational moment in the history of 10-CHO-THF was the work of G. Robert Greenberg and L. Jaenicke in 1955, who reported on the enzymatic formylation of tetrahydrofolic acid and the occurrence of N10-formyltetrahydrofolic acid, implicating it in transformylation reactions. [3][4] Jesse C. Rabinowitz and W. E. Pricer Jr. further elaborated on its enzymatic synthesis in 1956.[5] These early studies laid the groundwork for understanding its biological significance.

A significant advancement in the field came in 1974 with a publication in the Proceedings of the National Academy of Sciences. Researchers investigating folate metabolism in rat liver slices discovered the endogenous formation of a compound later identified as 10-formylfolate.[6] This



study was groundbreaking for two primary reasons: it was the first to demonstrate the natural occurrence of 10-formylfolic acid in a biological system, and it revealed that this compound is a potent inhibitor of dihydrofolate reductase (DHFR).[6] DHFR is a critical enzyme for regenerating tetrahydrofolate, which is essential for purine and thymidylate synthesis.[6] This discovery highlighted the potential of 10-CHO-THF as a regulator of cellular metabolism and a candidate for drug design.[6]

Further research has solidified the importance of 10-CHO-THF, particularly in the context of cancer therapy. The downregulation of 10-formyltetrahydrofolate dehydrogenase (FDH), an enzyme that catabolizes 10-CHO-THF, has been observed in various tumor tissues.[7][8] Overexpression of FDH can suppress cancer cell proliferation by depleting the intracellular pool of 10-CHO-THF, thereby inhibiting DNA and RNA biosynthesis.[7][8]

Physicochemical Properties

10-Formyltetrahydrofolic acid is a derivative of tetrahydrofolic acid, characterized by a formyl group attached to the N10 position.[9] It is a relatively unstable molecule, susceptible to oxidation, which presents challenges for its accurate quantification.[10]

Property	Value	Source
Molecular Formula	C20H23N7O7	[9]
Molar Mass	473.44 g/mol	[11]
IUPAC Name	(2S)-2-[[4-[[(6R)-2-amino-4- oxo-5,6,7,8-tetrahydro-3H- pteridin-6-yl]methyl- formylamino]benzoyl]amino]pe ntanedioic acid	[9]
pKa (Strongest Acidic)	2.95	[12]
pKa (Strongest Basic)	5.75	[12]

Role in One-Carbon Metabolism and Purine Biosynthesis



10-CHO-THF is a central player in the one-carbon metabolic network, acting as a donor of formyl groups for essential biosynthetic reactions.[2]

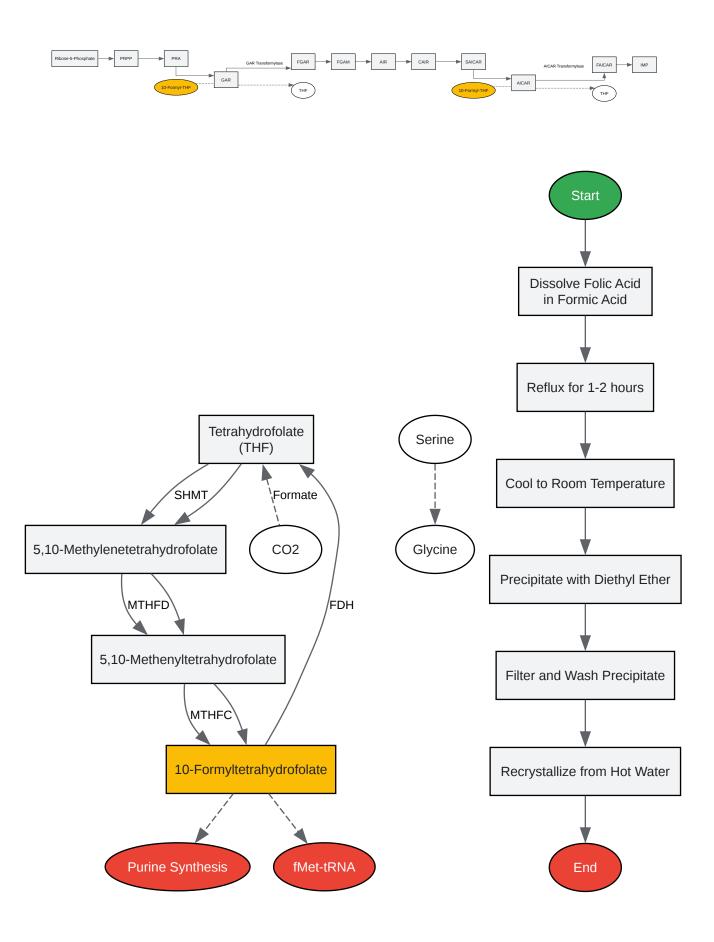
Purine Biosynthesis

The de novo synthesis of purine nucleotides requires two formylation steps, both of which utilize 10-CHO-THF as the formyl donor.[13][14]

- GAR Transformylase: In the third step of purine biosynthesis, 10-CHO-THF provides a formyl group for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[13][14]
- AICAR Transformylase: In the ninth step, 10-CHO-THF donates a formyl group to 5aminoimidazole-4-carboxamide ribonucleotide (AICAR) to form 5-formylaminoimidazole-4carboxamide ribonucleotide (FAICAR).[13][14]

The carbons donated by 10-CHO-THF become positions C8 and C2 of the purine ring, respectively.[13]







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